[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate
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Overview
Description
[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate is a synthetic organic compound It belongs to the class of corticosteroids, which are widely used for their anti-inflammatory and immunosuppressive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the core cyclopenta[a]phenanthrene structure.
Oxidation: The 3-oxo group is introduced via oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.
Esterification: The final step involves the esterification of the 17-hydroxy group with dicyclohexylmethyl carbonate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers, amides, or other substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of more complex corticosteroids and other bioactive molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study the mechanisms of corticosteroid action and their effects on cellular processes. It serves as a model compound for investigating receptor binding and signal transduction pathways.
Medicine
Medically, this compound has potential applications in the treatment of inflammatory and autoimmune diseases. Its anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the formulation of topical and systemic corticosteroid medications. It is also explored for its potential use in drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-ligand complex binds to specific DNA sequences, regulating the transcription of genes involved in inflammatory and immune responses. The molecular targets include cytokines, chemokines, and other mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.
Uniqueness
[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for glucocorticoid receptors. These modifications also contribute to its improved pharmacokinetic properties, such as increased half-life and reduced side effects compared to other corticosteroids.
Properties
Molecular Formula |
C36H50Cl2O5 |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate |
InChI |
InChI=1S/C36H50Cl2O5/c1-22-18-28-27-15-14-25-19-26(39)16-17-35(25,3)36(27,38)30(37)20-34(28,2)31(22)29(40)21-42-33(41)43-32(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h16-17,19,22-24,27-28,30-32H,4-15,18,20-21H2,1-3H3 |
InChI Key |
YHKWQBFYBUXNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)OC(C5CCCCC5)C6CCCCC6)C)Cl)Cl)C |
Origin of Product |
United States |
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